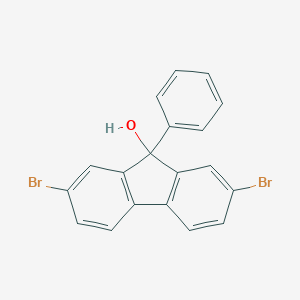

2,7-二溴-9-苯基-9H-芴-9-醇

描述

2,7-Dibromo-9-phenyl-9H-fluoren-9-ol is a chemical compound with the molecular formula C19H12Br2O . It is a member of the fluorene group of compounds . The compound has been used as an intermediate in the production of organic light-emitting diodes (OLEDs) and other organic semiconducting polymers .

Synthesis Analysis

The synthesis of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol involves the reaction of 2,7-dibromo-fluoren-9-one with 3-benzocyclobutene magnesium bromide .Molecular Structure Analysis

The molecular structure of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol is planar, with all atoms, except for those of the methyl groups, being exactly coplanar . There are weak π-π interactions with a centroid-centroid distance of 3.8409 Å between symmetry-related molecules, which stack along the c axis .Chemical Reactions Analysis

While specific chemical reactions involving 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol are not detailed in the search results, it is known to be used as a precursor in the synthesis of organic semiconducting polymers .Physical and Chemical Properties Analysis

The compound has a molecular weight of 416.1 g/mol . It has a density of 1.7±0.1 g/cm³, a boiling point of 526.4±50.0 °C at 760 mmHg, and a flash point of 272.1±30.1 °C . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a polar surface area of 20 Ų and a molar volume of 240.3±3.0 cm³ .科学研究应用

电子器件中的介电材料

该化合物可用于合成2,7-二溴芴和苯并环丁烯的新衍生物 . 这些衍生物是电子器件中潜在的介电材料 . 它们用作介电材料,具有很高的热稳定性和优异的介电性能 .

共轭聚合物的制备

在结构中引入极性供体或受体片段以及共轭聚合物的生成会导致荧光性质、空穴电导率的出现 . 这些性质对于制造多种电子器件(包括太阳能电池板、聚合物电致发光材料、显示器等)非常有用 .

高稳定性聚合物的生产

在芴结构中引入苯并环丁烯片段会产生具有良好绝缘性能、机械强度和热稳定性的交联高稳定性聚合物 .

无标记 DNA 微阵列的合成

它可用于合成共轭聚合物,聚9,9'-双(6''-N,N,N-三甲基铵)己基)芴-共-alt-4,7-(2,1,3-苯并噻二唑)二溴化物,用于无标记 DNA 微阵列 .

蓝色光致发光不对称取代聚芴的制备

未来方向

作用机制

Target of Action

It is known that this compound is a precursor to a number of organic semiconducting polymers . These polymers are used in Organic Photovoltaics (OPV) and Organic Light Emitting Diodes (OLED) devices .

Mode of Action

As a precursor to organic semiconducting polymers, it likely contributes to the formation of the polymer structure, which then interacts with light or electric current in opv and oled devices .

Biochemical Pathways

It is known that fluorenes, a class of compounds to which this molecule belongs, are used in the synthesis of organic semiconducting polymers .

Result of Action

In the context of materials science, this compound contributes to the performance of opv and oled devices by forming semiconducting polymers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol. In general, factors such as temperature, humidity, and light exposure can affect the stability and performance of organic semiconducting polymers .

生化分析

Biochemical Properties

2,7-Dibromo-9-phenyl-9H-fluoren-9-ol plays a significant role in biochemical reactions, particularly in the context of organic semiconductor research. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol has been found to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule. For example, 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

属性

IUPAC Name |

2,7-dibromo-9-phenylfluoren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Br2O/c20-13-6-8-15-16-9-7-14(21)11-18(16)19(22,17(15)10-13)12-4-2-1-3-5-12/h1-11,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZUBRZNTWOSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622566 | |

| Record name | 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132717-37-4 | |

| Record name | 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

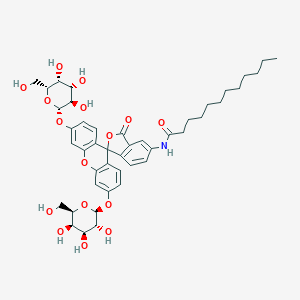

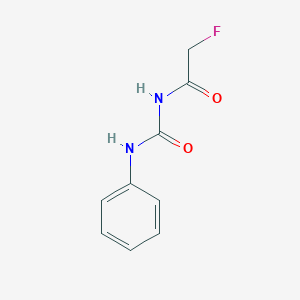

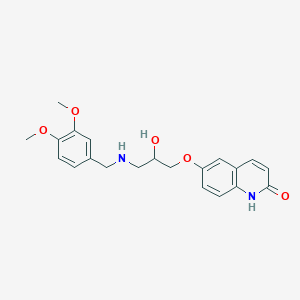

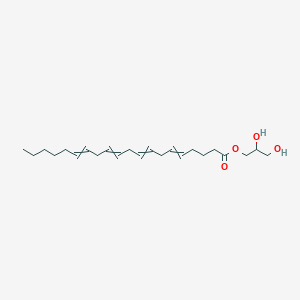

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B161772.png)

![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)

![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)